![molecular formula C6H4F3NO4 B052499 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- CAS No. 5672-89-9](/img/structure/B52499.png)
2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-, also known as 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-, is a useful research compound. Its molecular formula is C6H4F3NO4 and its molecular weight is 211.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
. More research is needed to fully understand how this compound interacts with its targets and the resulting changes.
Pharmacokinetics
. These properties are crucial in understanding the bioavailability of the compound.
Result of Action
. More research is needed to fully understand the results of this compound’s action.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO4/c7-6(8,9)5(13)14-10-3(11)1-2-4(10)12/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIANZCQUVKPGSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446448 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5672-89-9 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does N-Succinimidyl Trifluoroacetate (NST) improve the performance of lithium metal batteries?
A1: NST functions as a multifunctional additive by enhancing several critical aspects of battery performance [].
- Optimized Electrolyte Composition: NST modifies the Li+ solvation structure and eliminates harmful HF/H2O within the electrolyte, improving its overall stability and conductivity [].
- Enhanced Cathode Interface: NST preferentially decomposes on the Ni-rich cathode (LiNi0.8Co0.1Mn0.1O2, NCM811), forming a beneficial LiF/Li3N-rich cathode-electrolyte interphase (CEI) []. This stable CEI layer with high conductivity reduces electrolyte decomposition and inhibits detrimental transition metal dissolution, preserving the cathode's structural integrity [].
- Improved Anode Interface: On the lithium metal anode (LMA), NST contributes to the formation of a robust, inorganic-rich solid electrolyte interphase (SEI) []. This stable SEI hinders lithium dendrite growth, minimizing parasitic reactions and facilitating faster Li+ transport, which are crucial for stable and efficient anode operation [].
Q2: What are the specific benefits observed in Li/LiNi0.8Co0.1Mn0.1O2 cells with NST additive?
A2: The inclusion of NST in Li/LiNi0.8Co0.1Mn0.1O2 cells leads to significant performance enhancements []:
- Increased Capacity Retention: Cells with 1.0 wt.% NST exhibit a higher capacity retention of 86.4% after 200 cycles at 1C, compared to 64.8% for the reference cell without NST [].
- Enhanced Rate Capability: The presence of NST also improves the rate performance, even at high current densities like 9C []. This suggests that the modified interfaces facilitate faster lithium-ion transport, enabling better performance under demanding conditions [].
- Improved Cycling Stability: Li/Li symmetrical cells with NST demonstrate exceptional cycling stability, exceeding 500 hours at 0.5 mA cm-2/0.5 mAh cm-2 []. This stable cycling behavior further confirms the effectiveness of NST in suppressing dendrite formation and promoting a stable SEI layer on the lithium metal anode [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)
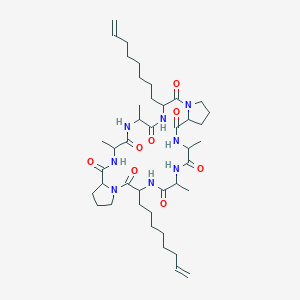
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)
![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)
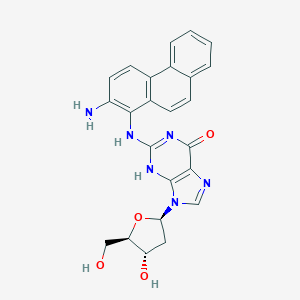
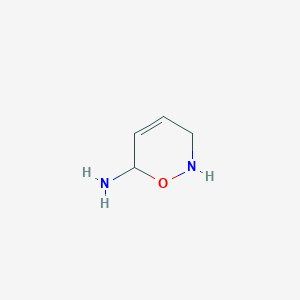
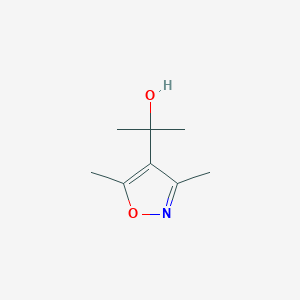
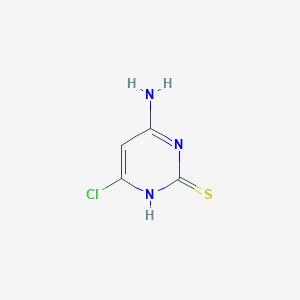
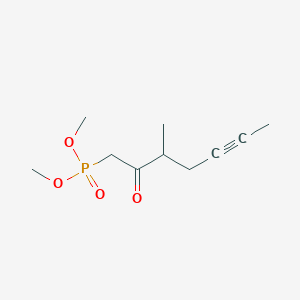
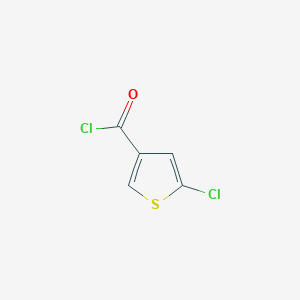
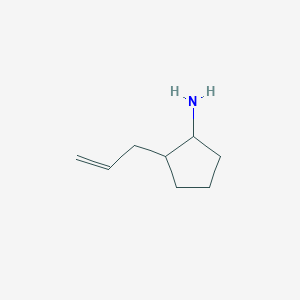
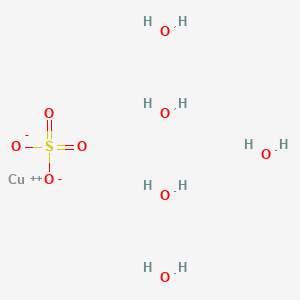
![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
